

Solubility of N-Cyclohexyl-N-methylcyclohexanamine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

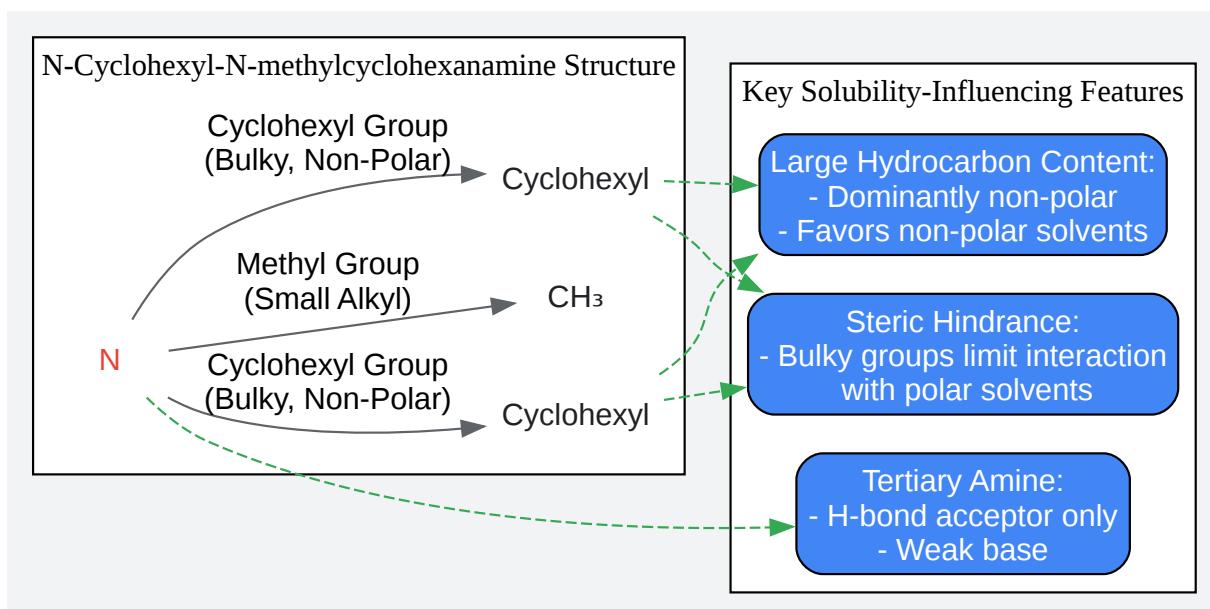
Compound Name:	<i>N-Cyclohexyl-N-methylcyclohexanamine</i>
Cat. No.:	B149193

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **N-Cyclohexyl-N-methylcyclohexanamine** in Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of **N-Cyclohexyl-N-methylcyclohexanamine** (CAS 7560-83-0), also known as N,N-Dicyclohexylmethylamine. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document elucidates the theoretical principles governing its solubility based on its molecular structure. In the absence of extensive published quantitative data, this guide offers a predictive solubility profile across various organic solvent classes and presents a detailed, field-proven experimental protocol for the quantitative determination of its solubility. This ensures that research and development teams can establish precise solubility parameters tailored to their specific applications, from reaction chemistry to formulation development.

Molecular Profile and Its Influence on Solubility


N-Cyclohexyl-N-methylcyclohexanamine is a tertiary amine with a molecular weight of 195.34 g/mol .^[1] Its structure is characterized by a central nitrogen atom bonded to two bulky, non-polar cyclohexyl groups and one smaller methyl group. This configuration is pivotal in determining its physical and chemical properties, including its solubility.

- **Tertiary Amine Nature:** The nitrogen atom possesses a lone pair of electrons, allowing it to act as a hydrogen bond acceptor. However, unlike primary or secondary amines, it lacks a

hydrogen atom directly bonded to the nitrogen, meaning it cannot function as a hydrogen bond donor.^{[2][3]} This significantly influences its interaction with protic solvents.

- Dominant Non-Polar Character: The two cyclohexyl rings and the methyl group constitute a large, non-polar, hydrophobic hydrocarbon structure. This sterically bulky and lipophilic nature is the primary determinant of its solubility, favoring interactions with non-polar solvents through London dispersion forces.^[4]
- Low Polarity: While the C-N bonds introduce a degree of polarity, the overall molecule is considered to have low polarity due to the symmetrical distribution and large volume of the non-polar alkyl groups.

The interplay of these features dictates a solubility profile that leans heavily towards non-polar and weakly polar organic solvents.

[Click to download full resolution via product page](#)

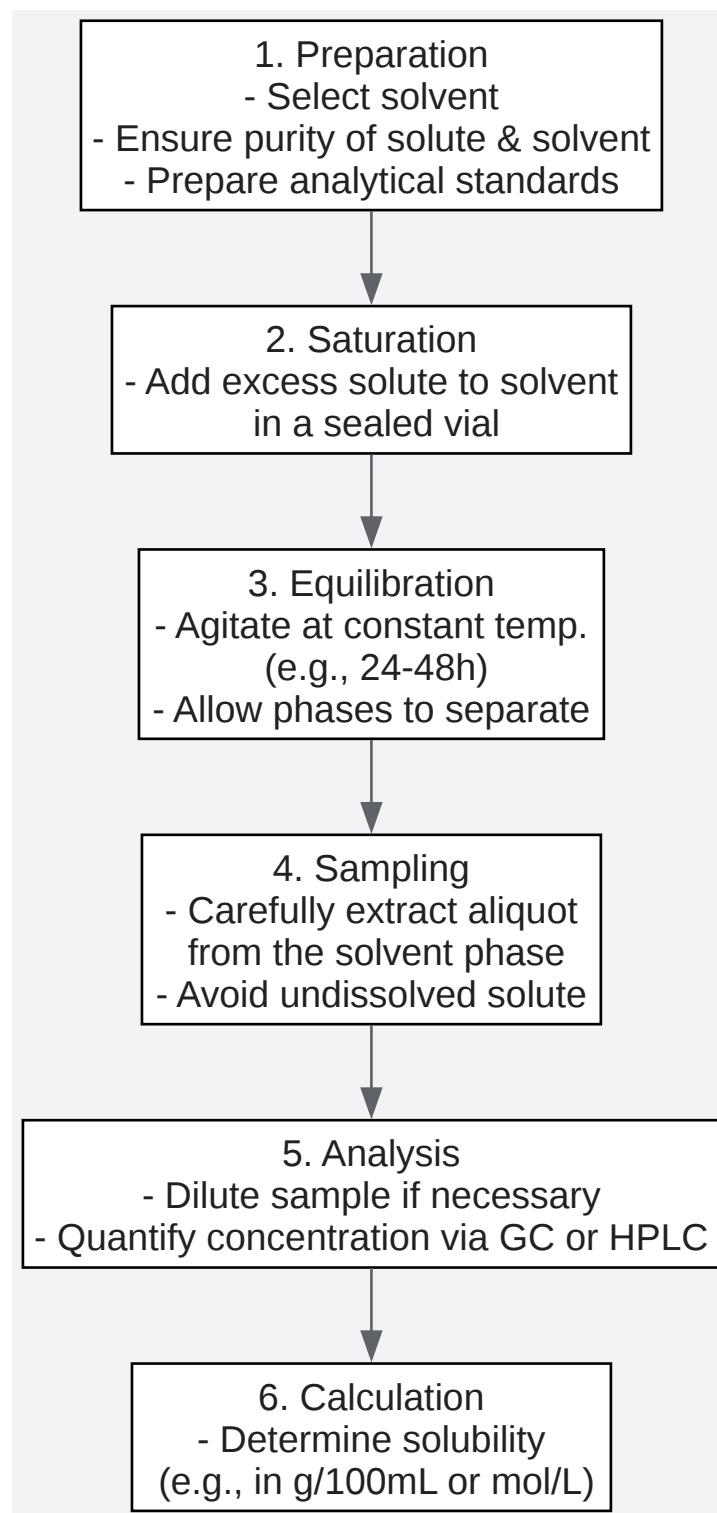
Caption: Structural features of N-Cyclohexyl-N-methylcyclohexanamine.

Guiding Principles: "Like Dissolves Like"

The fundamental principle governing solubility is "like dissolves like," which states that substances with similar polarity and intermolecular forces tend to be miscible.^{[5][6]} For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

- In Non-Polar Solvents (e.g., Hexane, Toluene): Both the solute (**N-Cyclohexyl-N-methylcyclohexanamine**) and the solvent are dominated by London dispersion forces. The interactions are energetically favorable, leading to high solubility or miscibility.
- In Polar Aprotic Solvents (e.g., Acetone, THF): These solvents have dipole-dipole interactions. While the amine has a slight dipole moment, its large non-polar bulk may limit strong dipole-dipole interactions. Solubility is expected to be good, but potentially less than in purely non-polar solvents.
- In Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents engage in strong hydrogen bonding. **N-Cyclohexyl-N-methylcyclohexanamine** can act as a hydrogen bond acceptor, allowing for some interaction. Initial reports confirm it is miscible with ethanol.^[1] However, its inability to donate hydrogen bonds and its large hydrophobic size will limit its solubility in highly polar protic solvents, especially water, where its solubility is low.^{[1][7]}

Predicted Solubility Profile


Based on the structural analysis and theoretical principles, the following table summarizes the predicted solubility of **N-Cyclohexyl-N-methylcyclohexanamine** in common organic solvents. This table serves as a practical guide for solvent selection in experimental design.

Solvent Class	Representative Solvents	Predicted Solubility	Primary Intermolecular Forces (Solute-Solvent)
Non-Polar	Hexane, Cyclohexane, Toluene, Benzene	High / Miscible	London Dispersion
Halogenated	Dichloromethane, Chloroform	High / Miscible	London Dispersion, Dipole-Dipole
Ethers	Diethyl Ether, Tetrahydrofuran (THF)	High / Miscible	London Dispersion, Dipole-Dipole
Ketones	Acetone, Methyl Ethyl Ketone (MEK)	Good / Soluble	London Dispersion, Dipole-Dipole
Esters	Ethyl Acetate	Good / Soluble	London Dispersion, Dipole-Dipole
Alcohols	Ethanol, Methanol, Isopropanol	Good / Soluble	Hydrogen Bonding (Acceptor), London Dispersion
Polar Aprotic	Acetonitrile, Dimethylformamide (DMF)	Moderate	Dipole-Dipole, London Dispersion
Water	Water (H ₂ O)	Low / Sparingly Soluble	Hydrogen Bonding, Dipole-Dipole

Standardized Protocol for Quantitative Solubility Determination

To obtain precise, quantitative data, a standardized experimental approach is essential. The following protocol describes an isothermal equilibrium shake-flask method, a robust and widely accepted technique adapted from principles outlined in OECD Guideline 105.[\[1\]](#)[\[8\]](#)[\[9\]](#) This method is suitable for determining the solubility of a liquid compound in a liquid solvent.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for experimental solubility determination.

Materials and Equipment

- Solute: High-purity **N-Cyclohexyl-N-methylcyclohexanamine** (>97%).[\[1\]](#)
- Solvents: HPLC or analytical grade.
- Equipment:
 - Analytical balance (± 0.1 mg precision).
 - Glass vials with PTFE-lined screw caps.
 - Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., $25^{\circ}\text{C} \pm 0.5^{\circ}\text{C}$).
 - Calibrated positive displacement pipettes or glass syringes.
 - Syringe filters (0.22 μm or 0.45 μm , ensure solvent compatibility).
 - Volumetric flasks and pipettes for dilutions.
 - Gas Chromatograph (GC) with a suitable column and detector (e.g., FID) or High-Performance Liquid Chromatograph (HPLC) for analysis.

Step-by-Step Procedure

- Preliminary Test (Optional but Recommended): To estimate the approximate solubility, add the solute dropwise to a known volume of solvent at the desired temperature, agitating after each addition until persistent cloudiness (saturation) is observed. This helps in determining the amount of excess solute to use in the main experiment.
- Preparation of Test Vessels:
 - Add a known volume (e.g., 5 mL) of the chosen solvent to several glass vials.
 - Add an excess amount of **N-Cyclohexyl-N-methylcyclohexanamine** to each vial. "Excess" ensures that a saturated solution is formed with some undissolved solute

remaining. Based on the preliminary test, this could be 1-2 mL of solute for 5 mL of solvent.

- Seal the vials tightly.
- Equilibration:
 - Place the vials in the thermostatic shaker set to the desired experimental temperature (e.g., 25 °C).
 - Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical. To validate equilibrium, samples can be taken at different time points (e.g., 24h, 36h, 48h) until the measured concentration is constant.
 - After agitation, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow for complete phase separation.
- Sampling and Preparation:
 - Carefully withdraw an aliquot (e.g., 1 mL) from the clear, supernatant solvent phase using a syringe. Be extremely careful not to disturb the undissolved solute layer.
 - Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any micro-droplets of undissolved solute.
 - Accurately dilute the filtered sample to a concentration that falls within the calibration range of the analytical method. Record the dilution factor.
- Quantitative Analysis:
 - Prepare a series of calibration standards of **N-Cyclohexyl-N-methylcyclohexanamine** in the chosen solvent.
 - Analyze the calibration standards and the prepared sample(s) using a validated GC or HPLC method.
 - Construct a calibration curve by plotting the analytical response versus concentration.

- Determine the concentration of the diluted sample from the calibration curve.
- Calculation:
 - Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.
 - Express the solubility in desired units, such as g/100 mL, mg/L, or mol/L.

Self-Validating System and Trustworthiness

- Equilibrium Confirmation: Analyzing samples at multiple time points (e.g., 24h, 48h) is critical. The system is considered at equilibrium only when consecutive measurements yield statistically identical concentration values.
- Multiple Replicates: The experiment should be conducted in triplicate to ensure the reproducibility of the results and to calculate a mean and standard deviation.
- Purity: The purity of both the solute and the solvent must be high, as impurities can significantly alter solubility.[10]

Conclusion

N-Cyclohexyl-N-methylcyclohexanamine is a predominantly non-polar, tertiary amine whose solubility is governed by its large hydrophobic structure. It is predicted to be highly soluble in non-polar organic solvents such as hydrocarbons, ethers, and halogenated solvents, with good solubility in less polar protic solvents like ethanol. Due to the scarcity of published quantitative data, researchers requiring precise values for process design, formulation, or reaction optimization must perform experimental determinations. The detailed protocol provided herein offers a robust, reliable, and scientifically sound methodology for achieving accurate and reproducible solubility data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. filab.fr [filab.fr]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. Khan Academy [khanacademy.org]
- 7. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 8. books.google.cn [books.google.cn]
- 9. oecd.org [oecd.org]
- 10. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- To cite this document: BenchChem. [Solubility of N-Cyclohexyl-N-methylcyclohexanamine in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b149193#solubility-of-n-cyclohexyl-n-methylcyclohexanamine-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com